![molecular formula C15H17NO2S B14489856 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile CAS No. 63510-03-2](/img/structure/B14489856.png)
3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylbenzene-1-sulfonyl)bicyclo[221]heptane-2-carbonitrile is a complex organic compound that features a bicyclic structure with a sulfonyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction is often catalyzed by organocatalysts under mild conditions to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitrile groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
科学研究应用
3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: It can be used in the production of polymers and advanced materials.
作用机制
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with target molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Shares the bicyclic core but lacks the sulfonyl group.
Bicyclo[2.2.1]heptane-1-carboxylates: Similar bicyclic structure with different functional groups.
2-Methyl-3-methylene-bicyclo[2.2.1]heptane: Another bicyclic compound with different substituents.
Uniqueness
The presence of both the sulfonyl and nitrile groups in 3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile makes it unique compared to other similar compounds. These functional groups provide distinct reactivity and potential for diverse applications in synthetic chemistry and materials science.
属性
CAS 编号 |
63510-03-2 |
|---|---|
分子式 |
C15H17NO2S |
分子量 |
275.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)sulfonylbicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C15H17NO2S/c1-10-2-6-13(7-3-10)19(17,18)15-12-5-4-11(8-12)14(15)9-16/h2-3,6-7,11-12,14-15H,4-5,8H2,1H3 |
InChI 键 |
APNMXNOLLNSQFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CCC(C3)C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
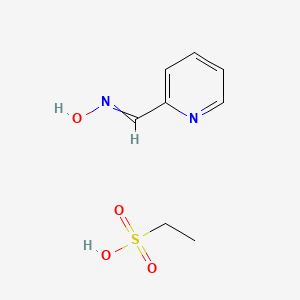
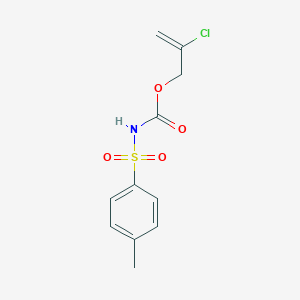
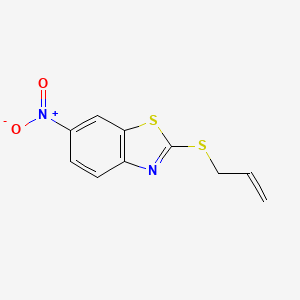
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
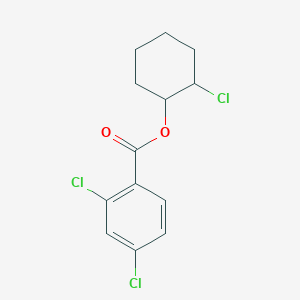
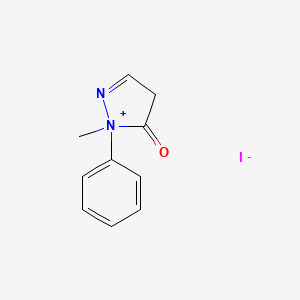
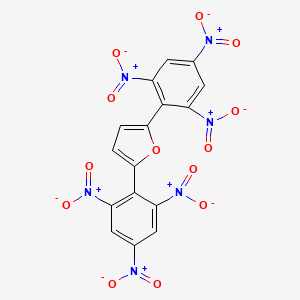
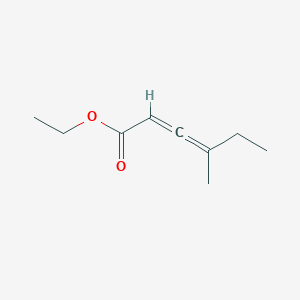
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
